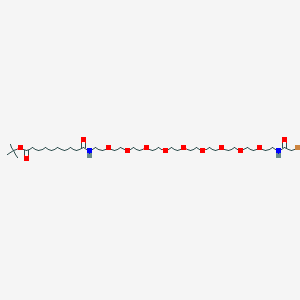
m-PEG13-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG13-Boc involves the reaction of methoxy-polyethylene glycol with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve methoxy-polyethylene glycol in anhydrous dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by precipitation or chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
化学反応の分析
Types of Reactions
m-PEG13-Boc undergoes various chemical reactions, including:
Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for deprotection reactions.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
Deprotection: The major product formed is methoxy-polyethylene glycol with a free carboxylic acid group.
Substitution: The products vary depending on the substituent introduced.
科学的研究の応用
m-PEG13-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Enhances the pharmacokinetic properties of therapeutic molecules, making them more effective in drug delivery.
Industry: Used in the development of advanced materials and drug formulations
作用機序
m-PEG13-Boc acts as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG13-Boc: Another polyethylene glycol-based linker used in PROTAC synthesis.
Methyltetrazine-PEG13-acid: Similar to m-PEG13-Boc but with a terminal carboxylic acid group.
Uniqueness
This compound is unique due to its tert-butyl ester group, which provides stability and can be easily removed under acidic conditions. This makes it a versatile linker for various applications in PROTAC synthesis and other research areas .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O15/c1-32(2,3)47-31(33)5-6-35-9-10-37-13-14-39-17-18-41-21-22-43-25-26-45-29-30-46-28-27-44-24-23-42-20-19-40-16-15-38-12-11-36-8-7-34-4/h5-30H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVOXKPKDPSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)


